3-Isoxazolecarboxylic acid, 4-benzoyl-, ethyl ester
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Overview
Description
3-Isoxazolecarboxylic acid, 4-benzoyl-, ethyl ester is a chemical compound that belongs to the isoxazole family. It is widely used in scientific research due to its unique properties. This compound has a wide range of applications in various fields, such as medicinal chemistry, agricultural chemistry, and material science.
Mechanism Of Action
The mechanism of action of 3-Isoxazolecarboxylic acid, 4-benzoyl-, ethyl ester is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as protein kinases and proteases. It is believed that the benzoyl group of the compound interacts with the active site of the enzyme, thereby inhibiting its activity.
Biochemical And Physiological Effects
3-Isoxazolecarboxylic acid, 4-benzoyl-, ethyl ester has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Isoxazolecarboxylic acid, 4-benzoyl-, ethyl ester in lab experiments is its ease of synthesis and availability. It is also a versatile building block that can be used in the synthesis of various compounds. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many future directions for the use of 3-Isoxazolecarboxylic acid, 4-benzoyl-, ethyl ester in scientific research. One potential area of research is the development of novel isoxazole-based inhibitors of protein kinases and proteases for the treatment of various diseases, such as cancer and inflammatory diseases. Another potential area of research is the synthesis of isoxazole-based materials with unique properties for use in various applications, such as catalysis and sensing.
Conclusion:
In conclusion, 3-Isoxazolecarboxylic acid, 4-benzoyl-, ethyl ester is a versatile compound that has a wide range of applications in scientific research. Its ease of synthesis and availability make it a valuable building block for the synthesis of various compounds. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesis Methods
The synthesis of 3-Isoxazolecarboxylic acid, 4-benzoyl-, ethyl ester is a multi-step process that involves the reaction of benzoyl chloride with ethyl isoxazole-3-carboxylate in the presence of a base, such as sodium hydroxide. The resulting intermediate is then treated with acetic anhydride to yield the final product. This method has been optimized to produce high yields of pure 3-Isoxazolecarboxylic acid, 4-benzoyl-, ethyl ester.
Scientific Research Applications
3-Isoxazolecarboxylic acid, 4-benzoyl-, ethyl ester has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, such as isoxazole-based inhibitors of protein kinases and proteases. It has also been used as a starting material for the synthesis of heterocyclic compounds with potential biological activity.
properties
CAS RN |
19688-04-1 |
---|---|
Product Name |
3-Isoxazolecarboxylic acid, 4-benzoyl-, ethyl ester |
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
ethyl 4-benzoyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-2-17-13(16)11-10(8-18-14-11)12(15)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
NNXJZSDIPAKSDR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2=CC=CC=C2 |
Other CAS RN |
19688-04-1 |
synonyms |
4-Benzoyl-3-isoxazolecarboxylic acid ethyl ester |
Origin of Product |
United States |
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